

Unveiling the Specificity of Fak-IN-12: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Fak-IN-12*
Cat. No.: *B12371831*

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For researchers in oncology and cell biology, the precise targeting of therapeutic agents is paramount. This guide provides a detailed analysis of the kinase selectivity of **Fak-IN-12**, also known as IN10018 and BI 853520, a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK).

Fak-IN-12 has emerged as a critical tool for investigating the roles of FAK in cellular processes and as a promising candidate in cancer therapy. Its efficacy is intrinsically linked to its ability to selectively inhibit FAK over other kinases, thereby minimizing off-target effects. This guide presents quantitative data on its selectivity, details the experimental methods used for its validation, and illustrates the signaling pathway it targets.

Kinase Selectivity Profile of Fak-IN-12 (IN10018/BI 853520)

Fak-IN-12 demonstrates remarkable selectivity for FAK. In a comprehensive screening against a panel of 264 kinases, it was found to inhibit only four other kinases by more than 50% at a concentration of 1,000 nM.[1] This high degree of specificity is crucial for attributing observed cellular effects directly to the inhibition of FAK.

The table below summarizes the inhibitory activity of **Fak-IN-12** against FAK and its closely related kinase, PYK2, as well as its general selectivity against a broader kinase panel.

Kinase Target	IC50 (nM)	Fold Selectivity vs. PYK2	Notes
FAK	1	>1,000	Potent and primary target.[1][2][3]
PYK2	2,000 - 50,000	-	Significantly less potent inhibition compared to FAK.[1][3]
Other Kinases	>1,000	-	Inhibited only 4 out of 264 kinases by >50% at 1,000 nM.[1]

This high selectivity contrasts with other FAK inhibitors, some of which exhibit dual FAK/PYK2 inhibition.[3] The data underscores **Fak-IN-12**'s utility as a specific probe for FAK-related signaling.

Experimental Protocols

The determination of kinase inhibition and selectivity is a critical aspect of drug discovery and validation. Below is a representative methodology for an in vitro kinase assay used to assess the specificity of inhibitors like **Fak-IN-12**.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for measuring the potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Fak-IN-12** against FAK and a panel of other kinases.

Materials:

- Recombinant human FAK enzyme
- Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
- ATP (Adenosine triphosphate)
- Substrate (e.g., a synthetic peptide or protein substrate for FAK)
- **Fak-IN-12** (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader capable of luminescence detection

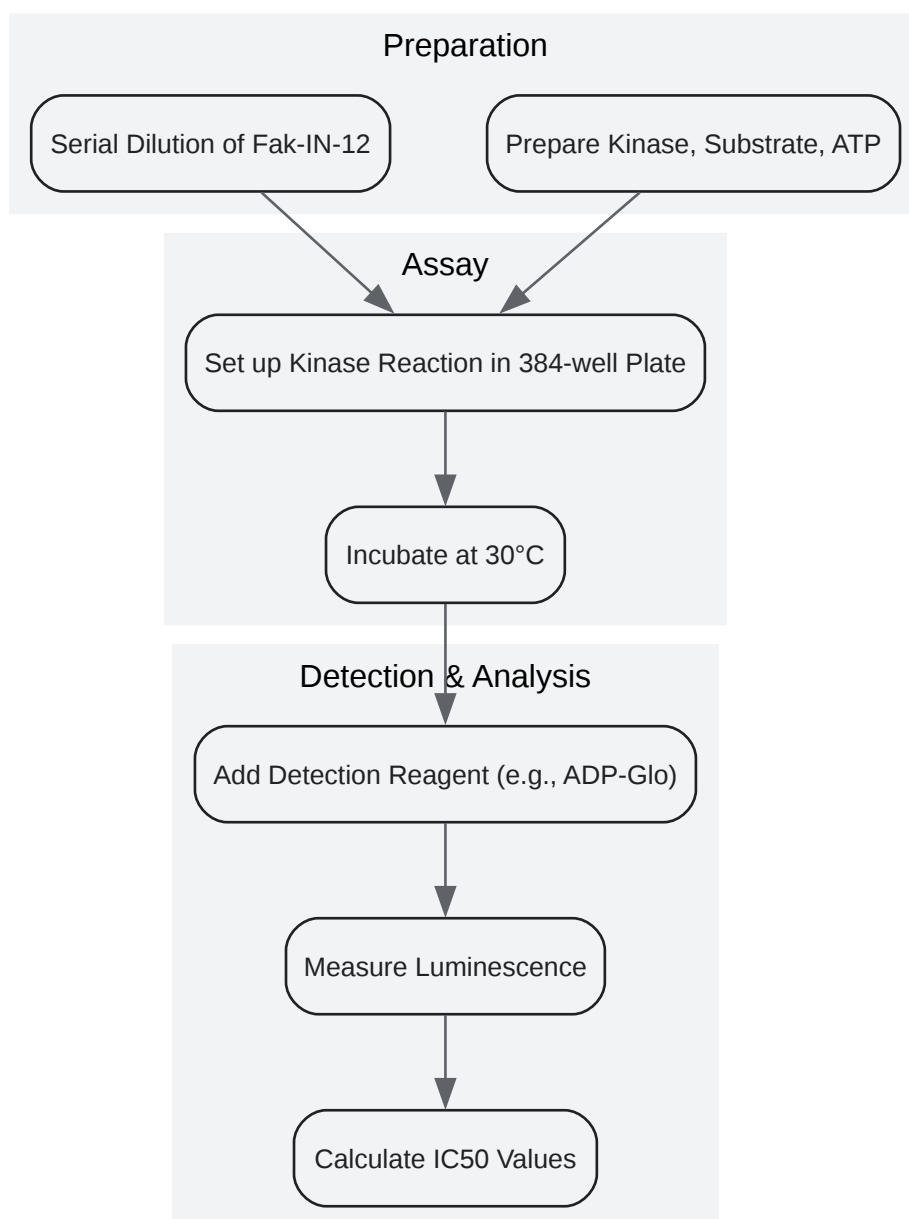
Procedure:

- **Compound Preparation:** A serial dilution of **Fak-IN-12** is prepared in DMSO and then diluted in kinase buffer.
- **Reaction Setup:** The kinase reaction is initiated by adding the FAK enzyme to wells containing the kinase buffer, the substrate, ATP, and the various concentrations of **Fak-IN-12**. A control reaction with DMSO alone is also included.
- **Incubation:** The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- **Detection:** The amount of ADP produced, which is proportional to the kinase activity, is measured. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.
- **Data Analysis:** The luminescent signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Profiling: To determine the selectivity, this assay is repeated with a large panel of different kinases. The resulting IC₅₀ values are then compared to that obtained for FAK.

Below is a workflow diagram illustrating this experimental process.

Experimental Workflow for Kinase Inhibition Assay

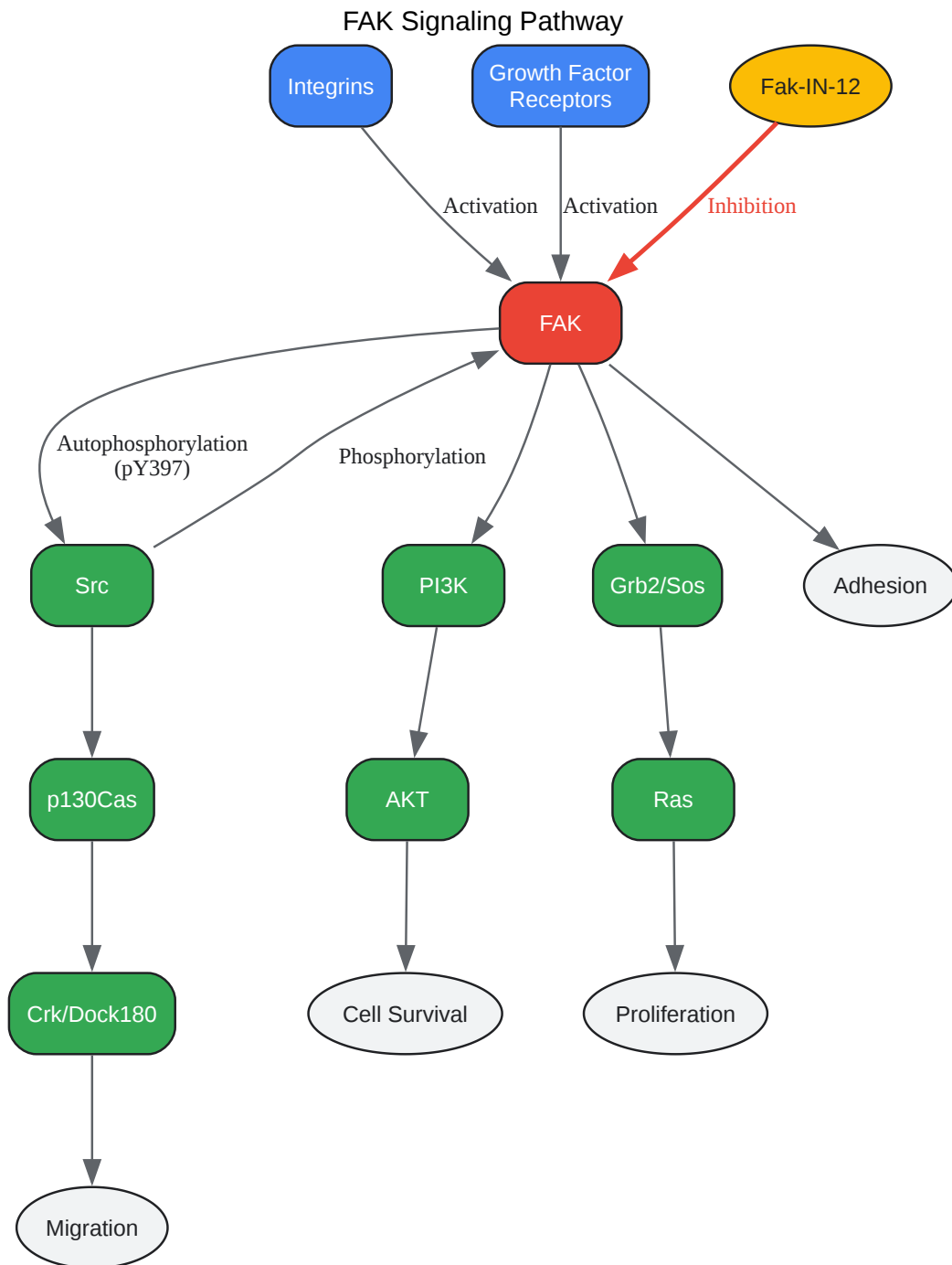


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Workflow for determining kinase inhibition.

FAK Signaling Pathway

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction initiated by integrins and growth factor receptors. Its activation triggers a cascade of downstream signaling events that regulate key cellular functions such as adhesion, migration, proliferation, and survival. **Fak-IN-12**, by inhibiting the kinase activity of FAK, effectively blocks these downstream pathways.



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FAK signaling cascade and the point of inhibition by **Fak-IN-12**.

In summary, **Fak-IN-12** is a highly selective and potent inhibitor of FAK. Its specificity allows for the precise dissection of FAK-mediated signaling pathways and validates its potential as a targeted therapeutic agent. The provided data and protocols serve as a valuable resource for researchers utilizing this compound in their studies.

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